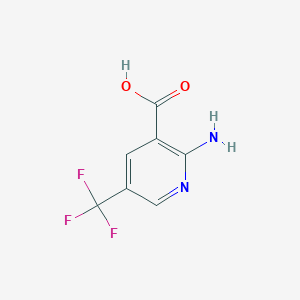2-Amino-5-(trifluoromethyl)nicotinic acid
CAS No.: 944900-39-4
Cat. No.: VC3381290
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944900-39-4 |
|---|---|
| Molecular Formula | C7H5F3N2O2 |
| Molecular Weight | 206.12 g/mol |
| IUPAC Name | 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(6(13)14)5(11)12-2-3/h1-2H,(H2,11,12)(H,13,14) |
| Standard InChI Key | KTYDRFWLNANPIH-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1C(=O)O)N)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information
2-Amino-5-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3) featuring an amino group at position 2 and a trifluoromethyl group at position 5 of the pyridine ring. It has a molecular formula of C7H5F3N2O2 and a molecular weight of approximately 206.12 g/mol . The compound is also known by its systematic name 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid .
Structural Identifiers
The compound can be uniquely identified using several chemical notation systems:
Structural Features
The compound possesses several key structural features that likely influence its chemical behavior:
-
A pyridine ring core structure
-
An amino group (-NH2) at position 2
-
A carboxylic acid group (-COOH) at position 3
-
A trifluoromethyl group (-CF3) at position 5
The presence of the trifluoromethyl group, with its electron-withdrawing properties, significantly affects the electronic distribution within the molecule, potentially influencing its reactivity and physicochemical properties.
Physical and Chemical Properties
Physical State and Appearance
2-Amino-5-(trifluoromethyl)nicotinic acid appears as a solid at ambient temperature . While specific color information is limited in the available sources, similar compounds are typically white to off-white crystalline powders.
Physicochemical Parameters
The compound exhibits the following physicochemical properties:
-
The positive LogP value suggests moderate lipophilicity, indicating some preference for organic phases over aqueous environments
Predicted Properties
Based on its structure, several properties can be predicted or calculated:
Table 1: Predicted Collision Cross Section Data for Different Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 207.03760 | 141.8 |
| [M+Na]+ | 229.01954 | 149.4 |
| [M+NH4]+ | 224.06414 | 145.8 |
| [M+K]+ | 244.99348 | 146.6 |
| [M-H]- | 205.02304 | 137.2 |
| [M+Na-2H]- | 227.00499 | 144.5 |
| [M]+ | 206.02977 | 141.0 |
| [M]- | 206.03087 | 141.0 |
These collision cross-section values provide insights into the compound's three-dimensional structure and potential behavior in mass spectrometry analyses .
Synthetic Pathways and Related Compounds
Related Compounds
Several structural relatives exist in the chemical literature:
-
2-(Trifluoromethyl)nicotinic acid (CAS: 131747-43-8) - differs by lacking the amino group at position 2
-
6-(Trifluoromethyl)nicotinic acid - an isomer with the trifluoromethyl group at position 6 instead of position 5
Understanding the properties and synthesis of these related compounds may provide valuable insights into the behavior and potential applications of 2-amino-5-(trifluoromethyl)nicotinic acid.
Analytical Characterization
Chromatographic Methods
The moderate LogP value (1.96200) suggests that the compound would be suitable for analysis by reversed-phase high-performance liquid chromatography (HPLC), which could be useful for purity determination and quantification in research settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume